Melting Point Elevation Confirms Enhanced Crystal Lattice Stability
The melting point of 3-bromo-5-chloro-4-hydroxybenzaldehyde (157-162 °C) is significantly higher than that of its parent compound, 4-hydroxybenzaldehyde (114-118 °C), and its mono-halogenated analogs, 3-bromo-4-hydroxybenzaldehyde (124-135 °C) and 3-chloro-4-hydroxybenzaldehyde (128-132 °C) [1]. This 28-43°C increase in melting point, compared to mono-halogenated derivatives, indicates a more stable crystal lattice, which is a direct consequence of the synergistic electronic and steric effects of having both a bromine and a chlorine atom on the ring .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 157-162 °C [1] |
| Comparator Or Baseline | 4-hydroxybenzaldehyde: 114-118 °C ; 3-bromo-4-hydroxybenzaldehyde: 124-135 °C ; 3-chloro-4-hydroxybenzaldehyde: 128-132 °C |
| Quantified Difference | 39-44 °C higher than 4-hydroxybenzaldehyde; 28-43 °C higher than mono-halogenated analogs |
| Conditions | Standard laboratory conditions; literature reported values |
Why This Matters
A higher and well-defined melting point is a critical quality control parameter that ensures batch-to-batch consistency and purity for reliable downstream synthetic applications, minimizing variability compared to lower-melting, less pure analogs.
- [1] Chemsrc. 3-Bromo-5-chloro-4-hydroxybenzaldehyde. Accessed May 31, 2024. View Source
